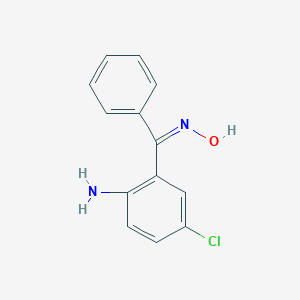

2-Amino-5-chlorobenzophenone oxime

Beschreibung

The exact mass of the compound 2-Amino-5-chlorobenzophenone oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86144. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-chlorobenzophenone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chlorobenzophenone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(NE)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAVNCINXJNLED-DTQAZKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901230398 | |

| Record name | (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15185-66-7, 18097-52-4 | |

| Record name | (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15185-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chlorobenzophenone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-chlorobenzophenone oxime, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4AZJ6W4EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-chlorobenzophenone Oxime: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary: This guide provides a comprehensive technical overview of 2-Amino-5-chlorobenzophenone oxime (ACBO), a pivotal chemical intermediate in the pharmaceutical industry. We will delve into its fundamental chemical and physical properties, molecular structure, and spectral characteristics. A detailed, field-proven protocol for its synthesis is presented, including critical insights into managing isomeric forms. The primary application of ACBO as a precursor in the synthesis of 1,4-benzodiazepines, particularly chlordiazepoxide, is explored in detail with a clear reaction pathway. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this key starting material.

Introduction

2-Amino-5-chlorobenzophenone oxime, with CAS number 18097-52-4, is a diarylmethane derivative of significant interest in synthetic organic and medicinal chemistry.[1][2] Its molecular framework is distinguished by a benzophenone core functionalized with an amino group, a chlorine atom, and an oxime moiety. This specific arrangement of functional groups makes it an exceptionally valuable and versatile precursor for constructing complex heterocyclic systems.[3]

The primary industrial and scientific importance of this compound lies in its role as a crucial intermediate for the synthesis of several psychotherapeutic agents belonging to the 1,4-benzodiazepine class.[1][4][5] Drugs such as chlordiazepoxide, diazepam, and oxazolam are synthesized from this key building block, highlighting its strategic importance in the production of medications for anxiety and related central nervous system disorders.[1][6]

Molecular Structure and Physicochemical Properties

The structure of 2-Amino-5-chlorobenzophenone oxime is characterized by the C=N double bond of the oxime group, which gives rise to geometric isomerism. The compound can exist as two different isomers, typically referred to as syn and anti (or E/Z), which can exhibit different physical properties, such as melting points and reactivity.[7] It is common for the synthesis to yield a mixture of these isomers. Different crystalline forms or isomers have been reported with distinct melting points, ranging from 117-120°C for mixtures to specific values for isolated isomers, such as 164-167°C and 129-132°C.[8]

Physicochemical Data

The core properties of 2-Amino-5-chlorobenzophenone oxime are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 18097-52-4 | [1][2][8][9] |

| Molecular Formula | C₁₃H₁₁ClN₂O | [1][2][8][10] |

| Molecular Weight | 246.69 g/mol | [1][2][10][11] |

| Appearance | Yellow crystalline powder/solid | [1][10] |

| Melting Point | 117-120°C (mixture); Isomers may vary | [8] |

| Boiling Point | 434.9°C at 760 mmHg | [8] |

| Density | 1.27 g/cm³ | [8] |

| Solubility | Soluble in Dichloromethane, Methanol | [10] |

| IUPAC Name | (2-amino-5-chlorophenyl)(phenyl)methanone oxime | [1][2] |

Spectral Characterization

A full spectral analysis is essential for confirming the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, signals for the amine (-NH₂) protons, and a characteristic signal for the oxime hydroxyl (-OH) proton.

-

¹³C NMR: The carbon spectrum will display signals corresponding to the carbon atoms in the aromatic rings, the C=O carbon of the parent ketone (if any remains), and the characteristic C=N carbon of the oxime.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group, O-H stretching from the oxime, C=N stretching of the oxime, and C-Cl stretching. FTIR spectra are available in public databases.[2]

-

Mass Spectrometry (MS): The mass spectrum provides confirmation of the molecular weight. GC-MS data shows a top peak at m/z 246, corresponding to the molecular ion.[2]

Synthesis and Purification

The synthesis of 2-Amino-5-chlorobenzophenone oxime is a classical condensation reaction between a ketone and hydroxylamine. The process starts with 2-amino-5-chlorobenzophenone and reacts it with hydroxylamine hydrochloride in the presence of a base.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-Amino-5-chlorobenzophenone oxime.

Detailed Experimental Protocol

This protocol is synthesized from established methods and provides a reliable pathway to the target compound.[6]

Materials:

-

2-Amino-5-chlorobenzophenone (1.0 eq)

-

Hydroxylamine hydrochloride (1.2-1.5 eq)

-

Sodium hydroxide (2.0-2.8 eq)

-

Ethanol (95%)

-

Activated Carbon

Procedure:

-

Charging the Reactor: In a 5L reaction flask equipped with a mechanical stirrer and reflux condenser, add 3.5 L of ethanol.

-

Begin stirring and add 500 g of 2-amino-5-chlorobenzophenone, 190 g of hydroxylamine hydrochloride, and 210 g of sodium hydroxide.

-

Reaction: Heat the mixture to reflux (approximately 70°C) and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Decolorization: After the reaction is complete, add a small amount of activated carbon to the mixture and continue to reflux for an additional 30 minutes.

-

Initial Purification: Add 1 kg of water to the reaction flask and set up for distillation. Distill off the ethanol.

-

Precipitation and Isolation: After ethanol removal, cool the remaining aqueous mixture. The product will precipitate as a solid.

-

Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any remaining inorganic salts.

-

Drying: Dry the product under a vacuum at 50-60°C until a constant weight is achieved.

Field Insight: Managing Isomers

The standard synthesis protocol typically yields a mixture of α- and β-oximes (or E/Z isomers).[7] For many subsequent reactions in benzodiazepine synthesis, one isomer is preferred. It has been demonstrated that the β-oxime can be converted to the more stable α-oxime by refluxing the isomeric mixture in a high-boiling point solvent such as chlorobenzene or xylene for several hours.[7] This thermal equilibration is a critical step for maximizing the yield of the desired intermediate.

Key Applications in Drug Development

The paramount application of 2-Amino-5-chlorobenzophenone oxime is as a starting material for 1,4-benzodiazepines.[1][3] Its structure is primed for the necessary cyclization and expansion reactions required to form the characteristic seven-membered diazepine ring.

Case Study: Synthesis of Chlordiazepoxide

Chlordiazepoxide was one of the first synthesized benzodiazepines, and its production pathway from ACBO is a classic example of this chemistry.[4]

-

Acylation: The oxime is first reacted with chloroacetyl chloride. This step acylates the amino group, forming an intermediate.

-

Cyclization: The resulting compound, 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide, is then treated with methylamine.

-

Ring Expansion: The reaction with methylamine induces a ring expansion and rearrangement, yielding the final chlordiazepoxide molecule.[4]

Chlordiazepoxide Synthesis Pathway

Caption: Synthetic pathway from ACBO to the anxiolytic drug Chlordiazepoxide.

Safety, Handling, and Storage

As with any active chemical intermediate, proper safety protocols are mandatory when handling 2-Amino-5-chlorobenzophenone oxime.

GHS Hazard Information: [2]

| Pictogram | Code | Hazard Statement |

|---|

|

| H315 | Causes skin irritation | | | H319 | Causes serious eye irritation | | | H335 | May cause respiratory irritation |Handling and PPE:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[12]

-

Avoid breathing dust.[13] Implement engineering controls to minimize dust formation.

-

Wash hands thoroughly after handling.[13]

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials.[12]

-

Incompatible Materials: Strong acids and strong oxidizing agents.[12]

Conclusion

2-Amino-5-chlorobenzophenone oxime is more than a simple chemical compound; it is a cornerstone in the synthesis of a vital class of pharmaceuticals. Its well-defined properties, established synthetic routes, and critical role as a precursor for benzodiazepines like chlordiazepoxide underscore its enduring importance in medicinal chemistry. A thorough understanding of its synthesis, including the management of its geometric isomers, and strict adherence to safety protocols are essential for its effective and safe utilization in research and development and large-scale pharmaceutical production.

References

-

ChemicalBook. (2024). 2-AMINO-5-CHLOROBENZOPHENONE OXIME | 18097-52-4.

-

Patsnap. (n.d.). Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka.

-

BenchChem. (n.d.). An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone: Synthesis, Characterization, and Applications.

-

PubChem. (n.d.). 2-Amino-5-chlorobenzophenone oxime | C13H11ClN2O | CID 5398630.

-

Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.

-

ChemBK. (2024). 2-AMINO-5-CHLOROBENZOPHENONE OXIME.

-

ChemicalBook. (n.d.). 2-Amino-5-chlorobenzophenone synthesis.

-

Google Patents. (n.d.). US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes.

-

United States Biological. (n.d.). 2-Amino-5-chlorobenzophenone Oxime - Data Sheet.

-

PubChem. (n.d.). 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870.

-

ChemSynthesis. (2025). 2-Amino-5-chlorobenzophenone oxime.

-

ChemicalBook. (2022). Application of 2-Amino-5-chlorobenzophenone.

-

Santa Cruz Biotechnology. (n.d.). 2-Amino-5-chlorobenzophenone Oxime | CAS 18097-52-4.

-

ChemicalBook. (n.d.). 2-Amino-5-chlorobenzophenone - Safety Data Sheet.

-

precisionFDA. (n.d.). 2-AMINO-5-CHLOROBENZOPHENONE OXIME, (Z)-.

-

Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Amino-5-chlorobenzophenone oxime, mixture of syn and anti isomers.

-

Cayman Chemical. (2024). Safety Data Sheet - 2-Amino-5-chlorobenzophenone.

-

Sigma-Aldrich. (n.d.). 2-amino-5-chlorobenzophenone oxime (mixture of syn and anti isomers).

Sources

- 1. 2-AMINO-5-CHLOROBENZOPHENONE OXIME | 18097-52-4 [chemicalbook.com]

- 2. 2-Amino-5-chlorobenzophenone oxime | C13H11ClN2O | CID 5398630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 5. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 6. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]

- 7. US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. usbio.net [usbio.net]

- 11. scbt.com [scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Amino-5-chlorobenzophenone Oxime (CAS: 18097-52-4)

Section 1: Executive Summary & Core Compound Identity

2-Amino-5-chlorobenzophenone oxime is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of the first-ever benzodiazepine, chlordiazepoxide, and other related anxiolytic drugs.[1][2] Its chemical structure, derived from the parent compound 2-amino-5-chlorobenzophenone, provides the necessary framework for the intricate cyclization reactions that form the characteristic diazepine ring system. This guide offers a comprehensive technical overview of its synthesis, physicochemical properties, critical applications in pharmaceutical manufacturing, and analytical characterization. The narrative is structured to provide not just procedural steps but the underlying chemical logic, empowering researchers to apply these principles effectively in a laboratory and process development setting.

Section 2: Physicochemical Properties and Isomerism

The compound is typically a yellow crystalline powder.[1] Understanding its fundamental properties is crucial for its handling, reaction optimization, and purification. A notable characteristic of oximes is their potential for stereoisomerism (E/Z or syn/anti) around the C=N double bond, which can influence reactivity and physical properties such as melting point.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 18097-52-4 | [5][6] |

| Molecular Formula | C₁₃H₁₁ClN₂O | [3][5] |

| Molecular Weight | 246.69 g/mol | [3][5] |

| IUPAC Name | (NE)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine | [3][5] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | Varies by isomeric form. Ranges reported include 117-120°C, 129-132°C, and 164-167°C. | [6] |

| Solubility | Soluble in Dichloromethane and Methanol. | [7] |

Section 3: Synthesis of 2-Amino-5-chlorobenzophenone Oxime

The synthesis of the target oxime is a classic condensation reaction between a ketone (2-amino-5-chlorobenzophenone) and hydroxylamine. The reaction is typically performed in an alcoholic solvent and can be catalyzed by a base or acid, driving the equilibrium toward the oxime product.

Experimental Protocol: Oximation of 2-Amino-5-chlorobenzophenone

This protocol is synthesized from established laboratory procedures and patent literature.[2][8]

-

Reaction Setup : In a 5 L reaction vessel equipped with a mechanical stirrer and reflux condenser, add 3.5 L of ethanol.

-

Reagent Addition : While stirring, add 510 g of 2-amino-5-chlorobenzophenone, 190 g of hydroxylamine hydrochloride, and 205 g of sodium hydroxide (NaOH).[8] The base (NaOH) is critical for neutralizing the HCl salt of hydroxylamine, liberating the free nucleophile to attack the carbonyl carbon of the benzophenone.

-

Reaction Execution : Seal the vessel and heat the mixture to reflux (approximately 70-78°C). Maintain reflux for a period of 3 to 10 hours.[6][8] The extended heating ensures the reaction proceeds to completion.

-

Work-up and Isolation : After the reaction is complete (monitored by TLC), cool the mixture. Water may be added to precipitate the product and dissolve inorganic salts.[8] The crude 2-amino-5-chlorobenzophenone oxime is then collected by filtration.

-

Purification : The filtered solid can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product with high purity.

Synthesis Reaction Diagram

Caption: Oximation of 2-amino-5-chlorobenzophenone.

Section 4: Application in Benzodiazepine Synthesis

The primary and most significant application of 2-amino-5-chlorobenzophenone oxime is its role as a key intermediate in the synthesis of chlordiazepoxide, the first benzodiazepine tranquilizer.[1][9] The oxime functionality is crucial for the subsequent ring closure and expansion steps.

Multi-step Synthesis of Chlordiazepoxide

The conversion of the oxime to chlordiazepoxide involves a two-step sequence: acylation/cyclization followed by amination.[2][10]

-

Step 1: Acylation and Cyclization : The oxime is first reacted with chloroacetyl chloride in a solvent like glacial acetic acid.[2] This step acylates the amino group, and the resulting intermediate undergoes an intramolecular cyclization to form 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide. This transformation is a cornerstone of the benzodiazepine synthesis pathway.

-

Step 2: Amination and Ring Expansion : The quinazoline-3-oxide intermediate is then treated with methylamine.[2][9] This step is not a simple substitution; it induces a complex ring expansion and rearrangement, transforming the six-membered quinazoline ring into the seven-membered 1,4-benzodiazepine ring system, yielding chlordiazepoxide.[9]

Chlordiazepoxide Synthesis Workflow

Caption: Workflow for the synthesis of Chlordiazepoxide.

Section 5: Analytical Characterization and Impurity Profiling

Confirming the identity and purity of 2-amino-5-chlorobenzophenone oxime is critical for its use in GMP (Good Manufacturing Practice) environments. A combination of spectroscopic and chromatographic techniques is employed.

-

Spectroscopy :

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), a C=N stretch for the oxime group (around 1650 cm⁻¹), and an O-H stretch from the oxime hydroxyl group (broad, around 3100-3300 cm⁻¹).[5]

-

Mass Spectrometry (MS) : GC-MS analysis can confirm the molecular weight (246.69 g/mol ) and provide fragmentation patterns useful for structural elucidation.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for unambiguous structure confirmation, showing distinct signals for the aromatic protons and carbons, the amino group protons, and the oxime hydroxyl proton.

-

-

Chromatography :

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing purity and quantifying process-related impurities.[11] Potential impurities could include the unreacted starting material (2-amino-5-chlorobenzophenone) or by-products from side reactions.

-

Thin-Layer Chromatography (TLC) : TLC is routinely used for monitoring the progress of the synthesis reaction, allowing for a quick and effective determination of reaction completion.

-

Section 6: Safety and Handling

Proper handling of 2-amino-5-chlorobenzophenone oxime is essential in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[5]

-

Hazard Statements :

-

Precautionary Measures :

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[12]

-

Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from strong acids and oxidizing agents.[12]

-

Section 7: Conclusion

2-Amino-5-chlorobenzophenone oxime (CAS: 18097-52-4) is more than a mere synthetic precursor; it is a molecule of historical and practical significance in medicinal chemistry. Its straightforward synthesis and unique reactivity have enabled the development of the entire class of benzodiazepine drugs, which have had a profound impact on the treatment of anxiety and other neurological disorders. A thorough understanding of its synthesis, chemical properties, and role in subsequent transformations, as detailed in this guide, is fundamental for professionals engaged in the research, development, and manufacturing of these vital pharmaceuticals.

References

-

PubChem. (n.d.). 2-Amino-5-chlorobenzophenone oxime. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 2-amino-5-chlorobenzophenone oxime - CN111394145A.

-

Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

-

ChemBK. (2024). 2-AMINO-5-CHLOROBENZOPHENONE OXIME. Retrieved from [Link]

- Google Patents. (n.d.). Novel method for preparing chlordiazepoxide - CN105272927A.

- Google Patents. (n.d.). Process for the preparation of 2-aminobenzophenone-alpha-oximes - US3465038A.

-

PubChem. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

- Google Patents. (n.d.). Preparation process of 2-amino-5-chlorobenzophenone - CN113956168A.

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzophenone, 2-amino-5-chloro-. Retrieved from [Link]

Sources

- 1. 2-AMINO-5-CHLOROBENZOPHENONE OXIME | 18097-52-4 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Amino-5-chlorobenzophenone Oxime (E/Z mixture) [lgcstandards.com]

- 4. US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes - Google Patents [patents.google.com]

- 5. 2-Amino-5-chlorobenzophenone oxime | C13H11ClN2O | CID 5398630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. usbio.net [usbio.net]

- 8. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]

- 9. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 10. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

The Cornerstone of Benzodiazepine Synthesis: A Technical Guide to 2-Amino-5-chlorobenzophenone Oxime

An In-depth Monograph for the Pharmaceutical Scientist

In the intricate world of pharmaceutical synthesis, the journey from simple precursors to life-altering medications is paved with critical intermediates. Among these, 2-Amino-5-chlorobenzophenone oxime (ACBO) stands as a pivotal molecule, forming the foundational framework for a significant class of anxiolytic and sedative drugs: the benzodiazepines. This technical guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive exploration of ACBO, from its synthesis and characterization to its crucial role in the manufacturing of iconic pharmaceuticals like chlordiazepoxide and diazepam.

The Strategic Importance of 2-Amino-5-chlorobenzophenone Oxime in Medicinal Chemistry

2-Amino-5-chlorobenzophenone oxime is a derivative of 2-amino-5-chlorobenzophenone, an ecologically friendly cross-linking agent.[1] The true significance of ACBO in pharmaceutical sciences lies in its role as a direct precursor to the 1,4-benzodiazepine ring system. This heterocyclic scaffold is the pharmacophore responsible for the therapeutic effects of numerous drugs prescribed for anxiety, insomnia, seizures, and muscle spasms. The synthesis of benzodiazepines often involves the strategic formation of this seven-membered ring, and ACBO provides an elegant and efficient entry point into this chemical space.

The presence of the oxime functionality is key. It serves as a reactive handle that, through a series of carefully orchestrated chemical transformations, facilitates the cyclization and subsequent elaboration of the benzodiazepine core. The chlorine and amino substituents on the benzophenone backbone are also crucial, influencing the electronic properties of the molecule and providing attachment points for further functionalization, ultimately determining the pharmacological profile of the final active pharmaceutical ingredient (API).

Synthesis of 2-Amino-5-chlorobenzophenone Oxime: A Practical Approach

The synthesis of ACBO is a well-established process, typically achieved through the condensation reaction of 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride. The following protocol outlines a representative procedure, integrating insights from various established methods.[2][3]

Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzophenone Oxime

Materials:

-

2-Amino-5-chlorobenzophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Pyridine

-

Ethanol

-

Activated Carbon (optional, for decolorization)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and flask for filtration

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone in ethanol. To this solution, add hydroxylamine hydrochloride.[2]

-

Base Addition: Slowly add a solution of sodium hydroxide in water or pyridine to the reaction mixture. The base is crucial for neutralizing the hydrochloric acid salt of hydroxylamine, liberating the free hydroxylamine which then reacts with the ketone.

-

Reaction Conditions: The mixture is then heated to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Typical reaction times can range from 3 to 22 hours, depending on the scale and specific conditions.[2]

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The ethanol is typically removed under reduced pressure. The resulting residue is then partitioned between water and an organic solvent like benzene or ether.

-

Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 2-amino-5-chlorobenzophenone oxime. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or benzene/petroleum ether.[2] The use of activated carbon during recrystallization can aid in removing colored impurities.[2]

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its appropriate boiling point for refluxing the reaction.

-

Base: The addition of a base is essential to deprotonate the hydroxylamine hydrochloride, generating the nucleophilic hydroxylamine required for the reaction with the benzophenone's carbonyl group.

-

Reflux: Heating the reaction to reflux increases the reaction rate, ensuring the completion of the oximation in a reasonable timeframe.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products to yield a product of high purity, which is critical for its use as a pharmaceutical intermediate.

Data Presentation: Synthesis Parameters

| Parameter | Value | Reference(s) |

| Starting Material | 2-Amino-5-chlorobenzophenone | [2][3] |

| Reagent | Hydroxylamine Hydrochloride | [2] |

| Base | Sodium Hydroxide or Pyridine | [2] |

| Solvent | Ethanol | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 3 - 22 hours | [2] |

| Purification Method | Recrystallization | [2] |

Structural Elucidation and Characterization of ACBO

The unambiguous identification and purity assessment of ACBO are paramount in a pharmaceutical setting. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of ACBO is expected to show distinct signals for the aromatic protons on both the phenyl and the chloro-substituted phenyl rings. The protons of the amino group (-NH₂) will appear as a broad singlet, and the hydroxyl proton of the oxime (-OH) will also be a singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to all the carbon atoms in the molecule. The carbonyl carbon of the starting benzophenone will be absent, replaced by a signal for the C=N carbon of the oxime, typically in the 150-160 ppm region. The aromatic carbons will appear in the 110-150 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of ACBO provides valuable information about the functional groups present. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the oxime.

-

N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine group.

-

C=N stretch: A medium intensity band around 1650 cm⁻¹ for the carbon-nitrogen double bond of the oxime.

-

C-Cl stretch: A strong band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of ACBO and to study its fragmentation pattern. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular formula C₁₃H₁₁ClN₂O.[4]

The Role of ACBO in the Synthesis of Benzodiazepines

The true value of ACBO is realized in its conversion to benzodiazepines. The following sections outline the synthetic pathways to two prominent members of this class, chlordiazepoxide and diazepam.

Synthesis of Chlordiazepoxide

The synthesis of chlordiazepoxide from ACBO involves a cyclization reaction with chloroacetyl chloride, followed by amination.[3]

Reaction Workflow for the Synthesis of Chlordiazepoxide

Caption: Reaction workflow for the synthesis of Chlordiazepoxide.

Step-by-step Methodology:

-

Acylation and Cyclization: 2-Amino-5-chlorobenzophenone oxime is reacted with chloroacetyl chloride in a suitable solvent like glacial acetic acid.[3] This step leads to the formation of an intermediate, 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide, through an intramolecular cyclization.

-

Amination: The quinazoline intermediate is then treated with methylamine. This results in a ring expansion and the formation of the seven-membered benzodiazepine ring, yielding chlordiazepoxide.[3]

Synthesis of Diazepam

While the synthesis of diazepam can also start from 2-amino-5-chlorobenzophenone, a common pathway involves the formation of a benzodiazepine-2-one intermediate, which is then methylated. Although ACBO is not directly on the main pathway to the most common synthesis of diazepam, understanding its chemistry is vital for the broader context of benzodiazepine synthesis.

Impurities and Quality Control

In pharmaceutical manufacturing, the control of impurities is of utmost importance. Potential impurities in the synthesis of ACBO can arise from:

-

Unreacted starting materials: Residual 2-amino-5-chlorobenzophenone and hydroxylamine hydrochloride.

-

Side-products: Formation of isomers (syn- and anti-oximes) and products from side reactions.

-

Degradation products: ACBO may degrade under harsh reaction or storage conditions.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are crucial for the detection and quantification of these impurities, ensuring that the intermediate meets the stringent purity requirements for pharmaceutical use.[5][6] A well-developed and validated HPLC method can effectively separate ACBO from its potential impurities, providing a reliable quality control tool.[7][8]

Safety and Handling

2-Amino-5-chlorobenzophenone oxime, like many chemical intermediates, should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound. The synthesis should be carried out in a well-ventilated fume hood.

Conclusion

2-Amino-5-chlorobenzophenone oxime is more than just a chemical intermediate; it is a testament to the ingenuity of medicinal chemists and a cornerstone in the synthesis of a class of drugs that has had a profound impact on medicine. A thorough understanding of its synthesis, characterization, and role in subsequent reactions is essential for any scientist or professional involved in the development and manufacturing of benzodiazepines. This guide provides a foundational understanding, emphasizing the importance of robust synthetic protocols, rigorous analytical characterization, and stringent quality control in the journey from a simple molecule to a powerful therapeutic agent.

References

- Preparation method of 2-amino-5-chlorobenzophenone oxime. CN106431954A.

- An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone: Synthesis, Characterization, and Applic

- Synthesis of 2-amino-5-chlorobenzophenone. PrepChem.com.

- Synthesis of 2-amino-5-chlorobenzophenone. ChemicalBook.

- Detailed synthesis of chlordiazepoxide from 2-Amino-5-chlorobenzophenone. Benchchem.

- 2-Amino-5-chlorobenzophenone oxime. PubChem.

- Chemistry of benzodiazepines. Chemical Reviews.

- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.

- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C

- Common side products in the synthesis of 2-Amino-5-chlorobenzophenone. Benchchem.

- A Comparative Guide to Stability-Indicating HPLC and Alternative Methods for the Analysis of 2-Amino-5-chlorobenzophenone. Benchchem.

- 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines.

- Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers (RSC Publishing).

- Preparation process of 2-amino-5-chlorobenzophenone. CN113956168A.

- 2-Amino-5-chlorobenzophenone. Wikipedia.

- Optimizing reaction conditions for the synthesis of 2-Amino-5-chlorobenzophenone. Benchchem.

- Detecting Trace Levels of 2-Amino-5-chlorobenzophenone: A Comparative Guide to Analytical Methods. Benchchem.

- 2-Amino-5-chlorobenzophenone(719-59-5) IR Spectrum. ChemicalBook.

- 2-Amino-5-chlorobenzophenone(719-59-5) 1H NMR spectrum. ChemicalBook.

- Benzophenone, 2-amino-5-chloro-. NIST WebBook.

- Molecular structure and vibration spectra of 2-amino-5-chloro benzophenone.

- Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g).

- Process for the preparation of 2-aminobenzophenone-alpha-oximes. US3465038A.

- A Review on Synthesis of 2-Aminobenzophenone and its Derivatives. Asian Journal of Organic & Medicinal Chemistry.

- Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impurities. Chula Digital Collections.

- HPLC method development and valid

- 2-Amino-5-chlorobenzophenone. PubChem.

- Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Impactfactor.

- Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K.

Sources

- 1. Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Amino-5-chlorobenzophenone oxime | C13H11ClN2O | CID 5398630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. scispace.com [scispace.com]

- 8. impactfactor.org [impactfactor.org]

A Technical Guide to the Role of 2-Amino-5-chlorobenzophenone Oxime in Benzodiazepine Synthesis

Abstract

This technical guide provides an in-depth examination of 2-amino-5-chlorobenzophenone oxime, a pivotal intermediate in the synthesis of 1,4-benzodiazepines. We will elucidate the synthesis of this key oxime from its precursor, 2-amino-5-chlorobenzophenone, and detail its critical role in the landmark synthesis of chlordiazepoxide, the first therapeutically significant benzodiazepine. Furthermore, this guide will explore the subsequent chemical transformations that convert chlordiazepoxide into other clinically important compounds, such as diazepam. The narrative emphasizes the chemical principles and causality behind experimental choices, supported by detailed protocols, quantitative data, and workflow visualizations to provide a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction: A Cornerstone Intermediate in Medicinal Chemistry

The synthesis of psychoactive pharmaceuticals is often characterized by the identification of versatile molecular scaffolds that can be elaborated into a diverse range of therapeutic agents. In the history of medicinal chemistry, few starting materials are as significant as 2-amino-5-chlorobenzophenone.[1][2][3] This substituted benzophenone is the foundational precursor for a multitude of 1,4-benzodiazepines, a class of drugs renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[4]

The journey from this relatively simple benzophenone to a complex seven-membered heterocyclic system was pioneered by Leo Sternbach and his team at Hoffmann-La Roche in the 1950s.[5][6][7] Their work, which led to the serendipitous discovery of chlordiazepoxide (Librium), hinged on a key chemical transformation: the conversion of the benzophenone's ketone group into an oxime. This modification creates 2-amino-5-chlorobenzophenone oxime, an intermediate primed for the intramolecular cyclization and ring expansion reactions that define the classic benzodiazepine synthesis pathway.[8][9] This guide will dissect this critical role, providing the underlying chemistry and practical methodologies that established a new era in psychopharmacology.

Synthesis of the Core Intermediate: 2-Amino-5-chlorobenzophenone Oxime

The initial and essential step in this synthetic pathway is the quantitative conversion of the ketone in 2-amino-5-chlorobenzophenone to an oxime. This is a classic condensation reaction that replaces the carbonyl oxygen with a =N-OH group, which is fundamental for the subsequent cyclization.

Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of the benzophenone. The acidic conditions, often facilitated by the use of hydroxylamine hydrochloride, protonate the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and driving the reaction forward. A base, such as pyridine or sodium hydroxide, is typically used to liberate the free hydroxylamine nucleophile.[8][10] The resulting carbinolamine intermediate then dehydrates to form the stable oxime C=N bond. The product is typically a mixture of syn and anti isomers.

Experimental Protocol: Oximation

The following protocol outlines a standard laboratory procedure for the synthesis of 2-amino-5-chlorobenzophenone oxime.

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chlorobenzophenone, hydroxylamine hydrochloride, and a suitable solvent such as ethanol.[8][10]

-

Add a base, like pyridine, to the mixture.[8]

-

Heat the mixture to reflux and maintain for several hours (e.g., 16-22 hours).[8][11]

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

Work-up and Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[11]

-

Dilute the residue with water and neutralize it, if necessary, with a base like sodium carbonate.[11]

-

The product may precipitate or can be extracted using an organic solvent such as benzene or ether.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the crystalline oxime.[8]

Quantitative Data Summary

| Parameter | Value/Condition | Rationale | Reference(s) |

| Starting Material | 2-Amino-5-chlorobenzophenone | Benzophenone core for the final product structure. | [8] |

| Reagent | Hydroxylamine Hydrochloride | Source of the hydroxylamine for oxime formation. | [8][10] |

| Base | Pyridine / NaOH | Frees the hydroxylamine nucleophile from its salt. | [8][10] |

| Solvent | Ethanol | Common solvent that facilitates dissolution and heat transfer. | [8] |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. | [8] |

| Reaction Time | 16-22 hours | Ensures complete conversion to the oxime. | [8][11] |

Synthesis Workflow Diagram

The Path to Chlordiazepoxide: Cyclization and Ring Expansion

With the oxime in hand, the stage is set for constructing the benzodiazepine framework. The synthesis of chlordiazepoxide from 2-amino-5-chlorobenzophenone oxime is a masterful sequence of acylation, intramolecular cyclization, and nucleophilic substitution coupled with ring expansion.

Step 1: Acylation and Cyclization with Chloroacetyl Chloride

The oxime intermediate is first acylated at the amino group using chloroacetyl chloride.[1][8][11] The resulting 2-chloroacetamido-5-chlorobenzophenone oxime does not need to be isolated; under the reaction conditions (typically in glacial acetic acid or dioxane), it undergoes a spontaneous intramolecular cyclization.[8][12] This cyclization forms a six-membered quinazoline ring, yielding the stable intermediate, 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide.[1][8][9] The oxygen atom in the final product's N-oxide originates from the oxime's hydroxyl group.

Step 2: Amination and Ring Expansion to Chlordiazepoxide

This is the definitive step in the synthesis. The quinazoline-3-oxide intermediate is treated with an amine, specifically methylamine.[1][8] The reaction proceeds via a nucleophilic attack of methylamine on the C2 position of the quinazoline ring, which bears a good leaving group (the chloromethyl group). This attack initiates a complex rearrangement. The six-membered quinazoline ring opens and subsequently re-closes, incorporating the methylamine nitrogen to form the larger, seven-membered diazepine ring. This elegant transformation yields chlordiazepoxide (7-chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-oxide).[1][9]

Experimental Protocol: Chlordiazepoxide Synthesis

Part A: Acylation and Cyclization

-

Dissolve 2-amino-5-chlorobenzophenone oxime in a suitable solvent like dioxane or glacial acetic acid and cool the solution (e.g., 10-15°C).[8][11]

-

Add chloroacetyl chloride portion-wise.[8][11] If using a non-acidic solvent like dioxane, a base (e.g., 3N NaOH) must be added concurrently to neutralize the HCl generated and maintain a neutral or slightly alkaline pH.[11][12]

-

After the addition is complete, allow the reaction to proceed for several hours at room temperature.[8]

-

Acidify the mixture, dilute with water, and extract the product (6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide) with an organic solvent like ether.[11]

Part B: Amination and Ring Expansion

-

Introduce the quinazoline-3-oxide intermediate into an ice-cold solution of methylamine (e.g., 25% in methanol).[8]

-

Control the initial exothermic reaction, then stir the mixture at room temperature for approximately 15 hours.[8]

-

The final product, chlordiazepoxide, will precipitate from the solution.

-

Filter the precipitated product and concentrate the mother liquor to recover any remaining material.[8]

Synthesis Workflow Diagram

Conclusion

2-Amino-5-chlorobenzophenone oxime is not merely a passive intermediate; it is the strategic linchpin in the classical synthesis of 1,4-benzodiazepines. Its formation from 2-amino-5-chlorobenzophenone enables a robust and elegant synthetic cascade involving acylation, intramolecular cyclization, and a remarkable ring expansion to construct the seven-membered diazepine ring of chlordiazepoxide. This foundational molecule then serves as a gateway to second-generation benzodiazepines like diazepam. The chemistry pioneered by Sternbach, revolving around this critical oxime, laid the molecular groundwork for a class of drugs that would go on to have a profound impact on medicine and society. Understanding this pathway remains a cornerstone of modern pharmaceutical synthesis and a testament to the power of strategic molecular design.

References

-

N/A. (n.d.). Synthesis of diazepam. ResearchGate. Retrieved from [Link]

-

Erowid. (n.d.). Diazepam (Valium) Synthesis. Erowid. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Wikipedia. Retrieved from [Link]

-

Primary Care Notebook. (2025). Chlordiazepoxide to diazepam equivalence in hypnotic withdrawal. Primary Care Notebook. Retrieved from [Link]

-

American Academy of Family Physicians. (n.d.). Table 4. AAFP. Retrieved from [Link]

- Google Patents. (n.d.). CN105272927A - Novel method for preparing chlordiazepoxide. Google Patents.

-

NHS Specialist Pharmacy Service. (2025). Oral benzodiazepines and choosing equivalent doses. NHS SPS. Retrieved from [Link]

- Google Patents. (n.d.). CN106431954A - Synthesis method of diazepam drug intermediate 2-chloracetamido-5-chlorobenzophenone. Google Patents.

-

FPnotebook. (2025). Benzodiazepine Equivalents. FPnotebook. Retrieved from [Link]

- Google Patents. (n.d.). CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone. Google Patents.

-

Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Retrieved from [Link]

- Google Patents. (n.d.). US5466799A - Synthesis of benzodiazepines. Google Patents.

-

ResearchGate. (n.d.). Synthesis of diazepam developed by Sternbach. ResearchGate. Retrieved from [Link]

-

Medscape. (2024). Benzodiazepine Equivalency Chart. Medscape Reference. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,4-benzodiazepines. Source: Sternbach (1979). ResearchGate. Retrieved from [Link]

-

Sternbach, L. H. (1979). The benzodiazepine story. ACS Publications. Retrieved from [Link]

-

N/A. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific. Retrieved from [Link]

-

N/A. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). US3136815A - Amino substituted benzophenone oximes and derivatives thereof. Google Patents.

- Google Patents. (n.d.). CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone. Google Patents.

-

Patsnap. (n.d.). Preparation method of 2-amino-5-chlorobenzophenone oxime. Eureka. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction between chloroacetyl chloride and 2-methylamino-5-chlorobenzophenone. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). ResearchGate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Chemistry Stack Exchange. Retrieved from [Link]

- Google Patents. (n.d.). CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone. Google Patents.

Sources

- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 2. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]

- 10. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]

- 11. Diazepam (Valium) Synthesis [erowid.org]

- 12. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]

Physical properties of "2-Amino-5-chlorobenzophenone oxime"

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-chlorobenzophenone Oxime

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the physical properties of 2-Amino-5-chlorobenzophenone oxime, a critical intermediate in the synthesis of psychotherapeutic agents such as chlordiazepoxide and diazepam.[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It delves into the causality behind the observed properties, the experimental methodologies for their determination, and the structural nuances—namely isomerism and polymorphism—that are essential for a complete understanding of this compound's behavior.

Molecular Identity and Structural Framework

2-Amino-5-chlorobenzophenone oxime is an organic compound belonging to the ketoxime class.[3][4][5][6] Its structure is derived from the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine.[2][7][8] This reaction introduces a C=NOH functional group, which is the defining feature of an oxime and a source of significant structural complexity.[3] The molecule's physical characteristics are profoundly influenced by the interplay of its constituent functional groups: the aromatic rings, the primary amine, the chloro substituent, and the oxime hydroxyl group.

Table 1: Molecular and Chemical Identifiers

| Property | Value | Reference(s) |

| IUPAC Name | (NE)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine | [9] |

| CAS Number | 18097-52-4 | [1][7][9][10][11] |

| Molecular Formula | C₁₃H₁₁ClN₂O | [1][7][9][10] |

| Molecular Weight | 246.69 g/mol | [7][9][10] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="2.6,0!"]; N1 [label="N", pos="3.9,0.75!"]; O1 [label="O", pos="5.2,0!"]; H1 [label="H", pos="5.2,-0.75!"]; C8 [label="C", pos="-2.6,1.5!"]; C9 [label="C", pos="-3.9,0.75!"]; C10 [label="C", pos="-3.9,-0.75!"]; C11 [label="C", pos="-2.6,-1.5!"]; C12 [label="C", pos="-2.6,0!"]; N2 [label="NH₂", pos="-5.2,1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; Cl1 [label="Cl", pos="-5.2,-1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- N1; N1 -- O1; O1 -- H1; C7 -- C12; C2 -- C12; C12 -- C11; C11 -- C10; C10 -- C9; C9 -- C8; C8 -- C12; C9 -- N2; C10 -- Cl1; }

Caption: Chemical structure of 2-Amino-5-chlorobenzophenone oxime.

Core Physicochemical Properties

The macroscopic physical properties of a compound are direct manifestations of its molecular structure and intermolecular forces. For 2-Amino-5-chlorobenzophenone oxime, properties like melting point are not single values but ranges, a fact that points to underlying structural heterogeneity.

Table 2: Summary of Physical Properties

| Property | Value | Comments | Reference(s) |

| Appearance | Yellow solid / Yellow crystalline powder | [1][10] | |

| Melting Point | 117-120°C, 129-132°C, 164-167°C | Multiple ranges reported, indicative of isomeric mixtures or polymorphs. | [7] |

| Boiling Point | 434.9°C at 760 mmHg | [7] | |

| Density | 1.27 g/cm³ | [7] | |

| Solubility | Soluble in Dichloromethane, Methanol, DMSO. Sparingly soluble in water. | The presence of polar groups (NH₂, OH) and large nonpolar regions dictates its solubility profile. | [10][12][13] |

Melting Point: A Reflection of Isomerism and Polymorphism

The most notable physical property is the variation in its melting point. This phenomenon is primarily attributable to two factors:

-

Geometric Isomerism: The C=N double bond of the oxime group restricts rotation, leading to the formation of E and Z (historically syn and anti) isomers.[3] These isomers have different spatial arrangements and pack differently in a crystal lattice, resulting in distinct melting points. The synthesis of 2-Amino-5-chlorobenzophenone oxime typically yields a mixture of these isomers.[14]

-

Polymorphism: The compound can crystallize in different forms, known as polymorphs. A monoclinic polymorph has been synthesized and characterized, and its properties compared to a previously identified triclinic form.[2] These different crystal lattices have different energies and, consequently, different melting points.

The reported melting point ranges of 117-120°C, 129-132°C, and 164-167°C likely correspond to different isomeric ratios or pure polymorphs.[7] This variability underscores the critical need for careful characterization and purification to ensure batch-to-batch consistency in research and manufacturing.

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like."[15] 2-Amino-5-chlorobenzophenone oxime possesses both polar functional groups (the amino -NH₂ and hydroxyl -OH) capable of hydrogen bonding, and large nonpolar aromatic regions.

-

Polar Solvents: Its solubility in polar organic solvents like methanol and dichloromethane is good.[10]

-

Aprotic Polar Solvents: It is also soluble in Dimethyl sulfoxide (DMSO).[12][13]

-

Nonpolar Solvents: Its solubility in nonpolar solvents is expected to be moderate.

-

Water: Due to the dominance of the large, hydrophobic benzophenone backbone, it is only sparingly soluble in water.[4][5]

This solubility profile is crucial for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and analytical characterization.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of 2-Amino-5-chlorobenzophenone oxime.[16]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For an oxime, three characteristic bands are of primary importance:[4][6]

-

~3600 cm⁻¹: O-H stretching vibration of the hydroxyl group.

-

~1665 cm⁻¹: C=N stretching vibration of the imine group.

-

~945 cm⁻¹: N-O stretching vibration. The spectrum would also show characteristic peaks for N-H stretching from the amino group and C-H and C=C stretching from the aromatic rings.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[16] For 2-Amino-5-chlorobenzophenone oxime (C₁₃H₁₁ClN₂O), the mass spectrum would show a molecular ion peak (M⁺) at m/z 246, corresponding to the monoisotopic mass.[9]

Experimental Protocols for Physical Property Determination

To ensure the reliability of physical data, standardized experimental procedures must be followed. The following protocols outline the determination of key properties.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This protocol is designed to obtain a sharp, accurate melting point.

Caption: Workflow for accurate melting point determination.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Finely grind a small amount of the crystalline solid.

-

Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube into a calibrated melting point apparatus.[19]

-

Heating: Heat rapidly to a temperature approximately 15°C below the expected melting point.

-

Refined Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol for Recrystallization and Purity Validation

Causality: Recrystallization is the gold standard for purifying solid organic compounds. It operates on the principle that the desired compound is soluble in a hot solvent but insoluble or sparingly soluble in the same solvent when cold, while impurities remain either soluble or insoluble at all temperatures. This differential solubility allows for separation.

Caption: Standard workflow for purification by recrystallization.

Methodology:

-

Solvent Selection: Choose a suitable solvent (e.g., methanol) in which the compound has high solubility when hot and low solubility when cold.

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude 2-Amino-5-chlorobenzophenone oxime to achieve complete dissolution.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon and briefly heat.[20]

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or activated carbon.[20]

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystals should form gradually.

-

Yield Maximization: Once crystallization at room temperature is complete, place the flask in an ice bath to maximize the precipitation of the solid.

-

Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering soluble impurities.

-

Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

-

Validation: Confirm the purity of the recrystallized product by measuring its melting point and comparing it to literature values. A sharp melting point close to the highest reported values indicates high purity.

Conclusion

The physical properties of 2-Amino-5-chlorobenzophenone oxime are a direct reflection of its complex molecular structure. While foundational data such as boiling point and density provide a baseline, the compound's melting point and solubility are of paramount importance for practical applications. The observed variability in melting point is not an anomaly but a key characteristic arising from the existence of geometric isomers and crystalline polymorphs. A thorough understanding and control of these properties, validated through rigorous experimental protocols for determination and purification, are essential for any researcher or organization utilizing this compound as a precursor in the synthesis of valuable pharmaceuticals.

References

-

ChemBK. (2024, April 10). 2-AMINO-5-CHLOROBENZOPHENONE OXIME. Available at: [Link]

-

Grokipedia. (n.d.). Oxime. Available at: [Link]

-

Chemistry For Everyone. (2025, January 4). How Are The Properties Of Organic Compounds Determined?. Available at: [Link]

-

PubMed. (n.d.). Calculating physical properties of organic compounds for environmental modeling from molecular structure. Available at: [Link]

-

BYJU'S. (n.d.). Oximes. Available at: [Link]

-

Chemistry Learner. (n.d.). Oxime: Definition, Structure, Formation, and Compounds. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-chlorobenzophenone oxime. Available at: [Link]

-

Patsnap. (n.d.). Preparation method of 2-amino-5-chlorobenzophenone oxime. Available at: [Link]

-

Testbook. (n.d.). Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Available at: [Link]

-

Wikipedia. (n.d.). Oxime. Available at: [Link]

-

Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Available at: [Link]

-

Chemistry LibreTexts. (2022, July 20). 2.6: Physical properties of organic compounds. Available at: [Link]

-

Study.com. (n.d.). Video: Physical Properties of Organic Compounds | Overview & Examples. Available at: [Link]

- Google Patents. (n.d.). US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes.

-

Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Available at: [Link]

-

ChemSynthesis. (2025, May 20). 2-Amino-5-chlorobenzophenone oxime. Available at: [Link]

- Google Patents. (n.d.). US3136815A - Amino substituted benzophenone oximes and derivatives thereof.

-

NIST WebBook. (n.d.). Benzophenone, 2-amino-5-chloro-. Available at: [Link]

-

JOCPR. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K. Available at: [Link]

Sources

- 1. 2-AMINO-5-CHLOROBENZOPHENONE OXIME | 18097-52-4 [chemicalbook.com]

- 2. Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. byjus.com [byjus.com]

- 5. testbook.com [testbook.com]

- 6. Oxime - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]

- 9. 2-Amino-5-chlorobenzophenone oxime | C13H11ClN2O | CID 5398630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. usbio.net [usbio.net]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 2-Amino-5-chlorobenzophenone | 719-59-5 [chemicalbook.com]

- 14. US3465038A - Process for the preparation of 2-aminobenzophenone-alpha-oximes - Google Patents [patents.google.com]

- 15. Physical Properties of Organic Compounds | Overview & Examples - Video | Study.com [study.com]

- 16. m.youtube.com [m.youtube.com]

- 17. 2-Amino-5-chlorobenzophenone(719-59-5) 1H NMR spectrum [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

"2-Amino-5-chlorobenzophenone oxime" molecular weight and formula

An In-Depth Technical Guide to 2-Amino-5-chlorobenzophenone Oxime: Properties, Synthesis, and Analytical Considerations

Introduction

2-Amino-5-chlorobenzophenone oxime is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of several anxiolytic drugs belonging to the 1,4-benzodiazepine class. Its molecular structure provides the necessary backbone for the formation of the characteristic diazepine ring system. For researchers and professionals in drug development and pharmaceutical chemistry, a thorough understanding of this compound's properties, synthesis, and analytical characterization is critical for ensuring the quality, purity, and consistency of active pharmaceutical ingredients (APIs) derived from it.

This technical guide provides a comprehensive overview of 2-Amino-5-chlorobenzophenone oxime, moving beyond basic data to explore the causality behind its synthesis and the rationale for modern analytical methodologies. It is designed to serve as a practical resource for scientists engaged in the synthesis, quality control, and regulatory aspects of benzodiazepine production.

Core Molecular and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a precise understanding of its identity and physical characteristics. These properties dictate handling, storage, and reaction conditions.

The existence of syn and anti isomers, arising from the C=N double bond of the oxime group, is a critical consideration. These geometric isomers can exhibit different physical properties, such as melting points, and may have varying reactivities in subsequent cyclization reactions. Reports of multiple melting point ranges (e.g., 117-120°C, 129-132°C, and 164-167°C) likely correspond to different isomeric forms or mixtures.[1] Controlling the isomeric ratio during synthesis is often a key process parameter.

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁ClN₂O | [1][2][3][4][5][6] |

| Molecular Weight | 246.69 g/mol | [2][3][4][5][6] |

| CAS Number | 18097-52-4 | [3][4][5][7] |

| IUPAC Name | (NE)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine | [2] |

| Synonyms | (2-Amino-5-chlorophenyl)phenyl-methanone Oxime; 5-Chloro-2-aminobenzophenone Oxime | [4][5] |

| Physical Form | Yellow crystalline powder / Yellow Solid | [5][6] |

| Solubility | Soluble in Dichloromethane, Methanol | [5] |

Synthesis: From Precursor to Oxime

2-Amino-5-chlorobenzophenone oxime is not a primary raw material but is synthesized from its ketone precursor, 2-amino-5-chlorobenzophenone. The most common method is a condensation reaction with hydroxylamine, a process known as oximation.

Caption: High-level workflow from precursors to the final API.

Expertise & Causality: The "Why" Behind the Protocol

The conversion of a ketone to an oxime is a nucleophilic addition-elimination reaction. The choice of reagents and conditions is dictated by the need to maximize yield and control purity.

-

Hydroxylamine Hydrochloride: Hydroxylamine (NH₂OH) is the nucleophile. It is typically supplied as a more stable hydrochloride salt.

-

Base (e.g., NaOH): A base is required to deprotonate the hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile to attack the electrophilic carbonyl carbon of the benzophenone precursor.

-

Solvent (e.g., Ethanol): Ethanol is a common choice as it effectively dissolves both the organic precursor and the inorganic reagents, creating a homogenous reaction medium.

-

Reflux: Heating the reaction to reflux increases the reaction rate, ensuring the conversion is completed in a reasonable timeframe, typically a few hours.[7]

Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzophenone Oxime

The following protocol is adapted from established methodologies found in patent literature.[7] It represents a self-validating system where reaction completion can be monitored by techniques like Thin-Layer Chromatography (TLC).

-

Reagent Preparation: In a 5 L reaction vessel equipped with a stirrer and reflux condenser, add 3.5 L of ethanol.

-

Charging Reagents: While stirring, charge the vessel with 510 g of 2-amino-5-chlorobenzophenone, 190 g of hydroxylamine hydrochloride, and 205 g of sodium hydroxide (NaOH).[7]

-

Reaction Execution: Seal the vessel and heat the mixture to reflux (approximately 78°C for ethanol). Maintain reflux for 3 hours.[7] The progress can be monitored by taking aliquots and analyzing via TLC against a standard of the starting material.

-

Work-up & Isolation: After the reaction is complete (as indicated by the consumption of the starting ketone), cool the mixture. Add 1 kg of water to the reaction flask to precipitate the product and dissolve inorganic byproducts.[7]

-

Purification: The crude product is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity 2-amino-5-chlorobenzophenone oxime.

Analytical Characterization and Quality Control

As an intermediate, the purity of 2-amino-5-chlorobenzophenone oxime directly impacts the quality and yield of the final API. Therefore, robust analytical methods are essential for its characterization and for quantifying trace-level impurities, including any residual starting material. The gold standard for this type of analysis is chromatography coupled with mass spectrometry.

Caption: Analytical workflow for quantitative analysis using LC-MS/MS.

Trustworthiness: Isotope Dilution Mass Spectrometry

For trace-level quantification, the use of a stable isotope-labeled internal standard is the most reliable method.[8] This technique, known as isotope dilution, involves adding a known quantity of a deuterated version of the analyte (e.g., 2-amino-5-chlorobenzophenone-d5, which can be adapted for the oxime) at the very beginning of sample preparation.[8]

Causality: The internal standard is chemically identical to the analyte and thus behaves identically during extraction, derivatization, and injection. Any sample loss or variation will affect both the analyte and the standard equally. The mass spectrometer can differentiate them by their mass difference. By measuring the ratio of the analyte to the internal standard, these variations are normalized, leading to highly accurate and precise results.[8]

Protocol: LC-MS/MS Method for Trace-Level Analysis

This protocol is based on methodologies for the precursor and is a standard approach for small-molecule intermediates in a biological or chemical matrix.[8]

-

Sample Preparation:

-

To 100 µL of the sample solution, add 300 µL of acetonitrile containing a known concentration of the deuterated internal standard.

-

Vortex the mixture for 1 minute to ensure thorough mixing and, if applicable, precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

-

-

Chromatographic Conditions (HPLC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions (MS/MS):

-

Ionization: Electrospray Ionization (ESI), positive mode.

-